molecular formula C10H21NO B1428650 N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide CAS No. 20826-79-3

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide

Cat. No.: B1428650
CAS No.: 20826-79-3
M. Wt: 171.28 g/mol
InChI Key: YCNZLQGMBBEUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. This molecule serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its application has been demonstrated in the synthesis of complex heterocyclic systems, particularly as a precursor in the generation of π-excess σ² P,O hybrid ligands such as 4-methoxy-1H-1,3-benzazaphospholes . These specialized ligands are of significant interest in the development of novel catalytic systems and advanced materials research. The structural motif of the 2,2-dimethylpropyl (neopentyl) group can also be found in other research compounds, including those investigated for their biological activity . Researchers can utilize this compound to explore new synthetic pathways and build complex molecular architectures.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2,3)7-11-8(12)10(4,5)6/h7H2,1-6H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNZLQGMBBEUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(2,2-Dimethylpropyl)-2,2-Dimethylpropanamide is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.

  • Medicine: It is explored for its potential therapeutic properties in drug development.

  • Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,2-Dimethylpropyl)-2,2-Dimethylpropanamide exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues of N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide, highlighting substituent variations and their impact on properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Yield/Purity Key Applications/Notes References
This compound 2,2-dimethylpropyl (N-substituent) C₉H₁₉NO 157.25 Not reported Research chemical
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide (43) 4-iodopyridyl C₁₁H₁₅IN₂O 318.16 70% yield, 95.9% purity Intermediate in multigram-scale synthesis
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide 2-hydroxyethyl C₇H₁₅NO₂ 145.20 Not reported Organic synthesis; hydrophilic derivative
N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide 3-formylpyridinyl C₁₂H₁₅N₂O₂ 219.26 Not reported Industrial and scientific research
5-Chloro-N-{2-[(dimethylamino)methyl]-2-methylpropyl}pentanamide Chloro-pentyl, dimethylamino C₁₂H₂₅ClN₂O 248.79 Not reported Specialty chemical
2-(Ethylamino)-N-(2-methylpropyl)propanamide Ethylamino, 2-methylpropyl C₉H₂₀N₂O 172.27 Not reported Potential pharmaceutical intermediate

Key Findings from Comparative Studies

Impact of Substituents on Physicochemical Properties
  • Hydrophilicity : The N-(2-hydroxyethyl) derivative (CAS 36556-72-6) exhibits enhanced water solubility due to the hydroxyl group, making it suitable for aqueous-phase reactions .
  • Steric Effects : The 2,2-dimethylpropyl and pivalamide groups in OT-4117 likely reduce reactivity and improve thermal stability, a trait shared with other hindered amides .

Stability and Reactivity Trends

  • Steric Shielding: Both OT-4117 and 5-chloro-N-{2-[(dimethylamino)methyl]-2-methylpropyl}pentanamide exhibit high steric protection around the amide bond, reducing susceptibility to hydrolysis .
  • Comparative Reactivity: The ethylamino group in 2-(ethylamino)-N-(2-methylpropyl)propanamide may facilitate nucleophilic reactions, unlike the more hindered OT-4117 .

Biological Activity

N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound belongs to the class of amides and can be represented by the following structural formula:

C7H15NO\text{C}_7\text{H}_{15}\text{NO}

This compound features a bulky 2,2-dimethylpropyl group which may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its effects on cancer cells and potential neuroprotective properties.

Anticancer Activity

Recent studies have indicated that certain derivatives of similar amide structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective cytotoxicity towards cancer cells while sparing normal cells.

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (mg/mL)Mechanism of Action
7aHCT-1160.12HSP90 and TRAP1 mediated signaling
7gHeLa0.69Induction of apoptosis
7dHEK-293 (control)0.81Non-cytotoxic

These findings suggest that this compound could exhibit similar properties, warranting further investigation into its specific effects on cancer cell lines.

Neuroprotective Effects

This compound may also possess neuroprotective properties. A related study on amide derivatives indicated that modifications could enhance their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress. The mechanism involves modulating intracellular signaling pathways that promote cell survival under stress conditions.

Case Studies

  • Study on Cancer Cell Lines : A series of experiments demonstrated that compounds with similar structures to this compound inhibited the growth of HCT-116 cells with an IC50 value as low as 0.12 mg/mL. This suggests a potential for developing new anticancer therapies based on this compound's structure.
    "The antiproliferative activity for these compounds against HeLa cells was excellent in comparison with standard drugs."
  • Neuroprotective Study : Research highlighted the efficacy of certain amide derivatives in protecting pancreatic β-cells from ER stress-induced apoptosis. The maximum protective activity was recorded at an EC50 value of 0.1 μM for a closely related compound.

    Table 2: β-cell Protective Activity
    Compound IDMax Activity (%)EC50 (μM)
    WO5m1000.1
    5a4518
    This study suggests that modifications to the amide structure can lead to enhanced protective effects against cellular stressors.

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventTHF or DCM+15%
Reaction Time48 hours+20%
Temperature0–5°C (initial) → RTPrevents hydrolysis

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalStructural InsightReference
1^1H NMRδ 1.2 (s, 18H, t-Bu)Confirms tert-butyl groups
IR1650 cm1^{-1} (C=O)Amide bond

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,2-dimethylpropyl)-2,2-dimethylpropanamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.